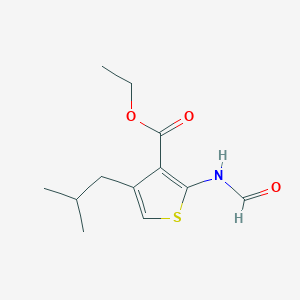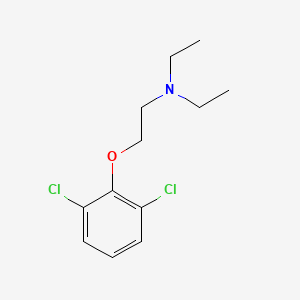
4-(4,5-diphenyl-1,3-thiazol-2-yl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4,5-diphenyl-1,3-thiazol-2-yl)pyridine is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. In
作用机制
The mechanism of action of 4-(4,5-diphenyl-1,3-thiazol-2-yl)pyridine is not fully understood. However, it has been proposed that this compound exerts its anticancer activity by inhibiting the activity of certain enzymes involved in cell proliferation and inducing apoptosis. In addition, this compound has been shown to selectively bind to metal ions, which could explain its potential use as a fluorescent probe for detecting metal ions.
Biochemical and Physiological Effects:
4-(4,5-diphenyl-1,3-thiazol-2-yl)pyridine has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell proliferation. It has also been shown to selectively bind to metal ions, which could have implications for its use as a fluorescent probe for detecting metal ions. However, the exact biochemical and physiological effects of this compound are still being studied.
实验室实验的优点和局限性
One advantage of using 4-(4,5-diphenyl-1,3-thiazol-2-yl)pyridine in lab experiments is its potential applications in various fields, such as in medicinal chemistry and materials science. In addition, this compound has been shown to have anticancer activity and could be used as a fluorescent probe for detecting metal ions. However, one limitation of using this compound in lab experiments is its low solubility in water, which could affect its efficacy and reproducibility in certain experiments.
未来方向
There are many future directions for the study of 4-(4,5-diphenyl-1,3-thiazol-2-yl)pyridine. One direction is the further investigation of its mechanism of action in cancer cells and its potential use as an anticancer drug. Another direction is the development of more efficient synthesis methods to improve the yield and purity of this compound. Furthermore, the potential applications of 4-(4,5-diphenyl-1,3-thiazol-2-yl)pyridine in materials science could be explored further, such as in the development of organic light-emitting diodes. Finally, the use of this compound as a fluorescent probe for detecting metal ions could be further investigated, potentially leading to new applications in analytical chemistry.
合成方法
4-(4,5-diphenyl-1,3-thiazol-2-yl)pyridine has been synthesized using different methods. One of the most common methods is the reaction of 2-bromo-4,5-diphenylthiazole with pyridine in the presence of a palladium catalyst. Another method involves the reaction of 2-chloro-4,5-diphenylthiazole with pyridine in the presence of a copper catalyst. The yield of the synthesis method depends on the reaction conditions and the purity of the starting materials.
科学研究应用
4-(4,5-diphenyl-1,3-thiazol-2-yl)pyridine has been studied for its potential applications in various fields. In medicinal chemistry, this compound has been investigated for its anticancer activity. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, this compound has been studied for its potential use as a fluorescent probe for detecting metal ions. It has also been investigated for its potential applications in materials science, such as in the development of organic light-emitting diodes.
属性
IUPAC Name |
4,5-diphenyl-2-pyridin-4-yl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2S/c1-3-7-15(8-4-1)18-19(16-9-5-2-6-10-16)23-20(22-18)17-11-13-21-14-12-17/h1-14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWMWYNDDTCKMCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)C3=CC=NC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

amino]sulfonyl}-N-methylbenzamide](/img/structure/B5684475.png)
![8-(2-methoxyethyl)-9-oxo-N-(2-phenylethyl)-2,8-diazaspiro[5.5]undecane-2-carboxamide](/img/structure/B5684482.png)
![rel-(1R,5S)-6-[(1-propyl-1H-imidazol-2-yl)methyl]-3,6-diazabicyclo[3.2.2]nonane dihydrochloride](/img/structure/B5684494.png)

![2-(dimethylamino)-2-(3-fluorophenyl)-N-[(5-methoxy-1H-indol-2-yl)methyl]acetamide](/img/structure/B5684496.png)
![9-(6-methylthieno[2,3-d]pyrimidin-4-yl)-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5684500.png)
![4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5684508.png)
![1-ethyl-4-{[(5-ethylpyrimidin-2-yl)(methyl)amino]methyl}pyrrolidin-2-one](/img/structure/B5684519.png)
![N-{2-[1-(2-phenylethyl)-3-pyridin-4-yl-1H-1,2,4-triazol-5-yl]ethyl}methanesulfonamide](/img/structure/B5684522.png)
![(2,6-dichlorobenzyl)[2-(dimethylamino)ethyl]methylamine](/img/structure/B5684531.png)
![N-(4-chloro-2-methoxy-5-methylphenyl)-2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5684544.png)
![8-(3-hydroxybenzyl)-2-(3-phenylpropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5684549.png)

![3-{2-[4-(2,3-dihydro-1H-inden-2-yl)-1-piperazinyl]-2-oxoethyl}-2,4-imidazolidinedione](/img/structure/B5684565.png)